1-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-3,3-difluorocyclobutane-1-carboxylic acid
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Overview
Description
1-(Boc-aminomethyl)-3,3-difluorocyclobutane-carboxylic acid is a specialized organic compound featuring a cyclobutane ring substituted with a Boc-protected aminomethyl group and two fluorine atoms. The Boc (tert-butoxycarbonyl) group is commonly used to protect amines during chemical synthesis, ensuring that the amine does not react undesirably during subsequent steps.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Boc-aminomethyl)-3,3-difluorocyclobutane-carboxylic acid typically involves multiple steps:
Formation of the Cyclobutane Ring: This can be achieved through cycloaddition reactions or other ring-forming methodologies.
Introduction of Fluorine Atoms: Fluorination can be performed using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Boc Protection: The final step involves protecting the amine with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(Boc-aminomethyl)-3,3-difluorocyclobutane-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.
Coupling Reactions: The compound can be used in peptide coupling reactions to form amide bonds.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Reduction: Lithium aluminum hydride (LiAlH4) can be used to reduce the carboxylic acid group.
Coupling: Carbodiimides like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used for amide bond formation.
Major Products:
Deprotected Amine: Removal of the Boc group yields the free amine.
Alcohol: Reduction of the carboxylic acid group yields the corresponding alcohol.
Amides: Coupling reactions yield amide products.
Scientific Research Applications
1-(Boc-aminomethyl)-3,3-difluorocyclobutane-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound can be used to modify peptides and proteins, potentially altering their biological activity.
Medicine: It may serve as a precursor in the synthesis of pharmaceuticals, particularly those requiring fluorinated motifs for increased metabolic stability.
Industry: The compound can be used in the development of new materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 1-(Boc-aminomethyl)-3,3-difluorocyclobutane-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of fluorine atoms can enhance binding affinity and selectivity by influencing the electronic properties of the molecule.
Comparison with Similar Compounds
1-(Boc-aminomethyl)-cyclobutane-carboxylic acid: Lacks the fluorine atoms, which may result in different chemical and biological properties.
3,3-Difluorocyclobutane-carboxylic acid: Lacks the Boc-protected aminomethyl group, limiting its use in peptide synthesis.
1-(Aminomethyl)-3,3-difluorocyclobutane-carboxylic acid: Lacks the Boc protection, making it more reactive but less stable during synthesis.
Uniqueness: 1-(Boc-aminomethyl)-3,3-difluorocyclobutane-carboxylic acid is unique due to the combination of the Boc-protected aminomethyl group and the difluorocyclobutane ring. This combination provides a balance of stability and reactivity, making it a versatile building block in various chemical syntheses.
Properties
Molecular Formula |
C11H17F2NO4 |
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Molecular Weight |
265.25 g/mol |
IUPAC Name |
1-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-3,3-difluorocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H17F2NO4/c1-9(2,3)18-7(15)6(14)10(8(16)17)4-11(12,13)5-10/h6H,4-5,14H2,1-3H3,(H,16,17) |
InChI Key |
WMPWJBGRNHUSLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1(CC(C1)(F)F)C(=O)O)N |
Origin of Product |
United States |
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